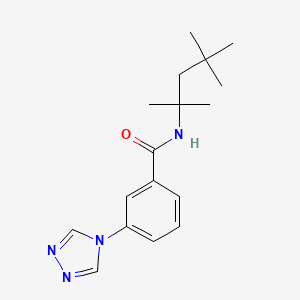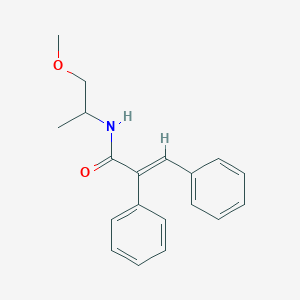![molecular formula C15H22N2O3S B5482621 N-{2-[4-(1-piperidinylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B5482621.png)
N-{2-[4-(1-piperidinylsulfonyl)phenyl]ethyl}acetamide
Overview
Description
“N-{2-[4-(1-piperidinylsulfonyl)phenyl]ethyl}acetamide” is a chemical compound with the molecular formula C15H22N2O3S . It has an average mass of 310.412 Da and a monoisotopic mass of 310.135101 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidinylsulfonyl group attached to a phenyl ring, which is further connected to an ethyl group and an acetamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C15H22N2O3S, an average mass of 310.412 Da, and a monoisotopic mass of 310.135101 Da .Scientific Research Applications
1. Marine Actinobacterium Metabolites
Research on the marine actinobacterium Streptomyces sp. KMM 7210 discovered a compound structurally related to N-{2-[4-(1-piperidinylsulfonyl)phenyl]ethyl}acetamide. This study identified bioactive metabolites, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, highlighting the potential for biomedical applications, especially regarding cytotoxic activities affecting sea urchin sperm and eggs (Sobolevskaya et al., 2007).
2. Antibacterial Activity
A study on the synthesis, spectral analysis, and antibacterial study of N-substituted derivatives of a compound closely related to this compound demonstrated significant antibacterial properties. These compounds, exhibiting moderate to high activity against both Gram-negative and Gram-positive bacteria, indicate a potential role in developing new antibacterial agents (Khalid et al., 2016).
3. Anxiolytic Applications
In a study exploring diarylacetylene piperidinyl amides, compounds structurally similar to this compound were found to have significant oral activity in animal models predictive of clinical efficacy for treating anxiety. These findings suggest potential applications in developing new anxiolytic drugs (Kordik et al., 2006).
4. Enzyme Inhibition Activities
A study on N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus revealed their capability as antibacterial agents and their potential enzyme inhibition activities. The focus on various substituted derivatives highlights the versatility and potential of this compound-like compounds in pharmaceutical research (Iqbal et al., 2017).
Future Directions
The future directions for “N-{2-[4-(1-piperidinylsulfonyl)phenyl]ethyl}acetamide” and similar compounds could involve further exploration of their biological activities, such as their antimicrobial and anticancer properties . Additionally, their potential as inhibitors of key enzymes like DHFR could be further investigated for therapeutic applications .
Properties
IUPAC Name |
N-[2-(4-piperidin-1-ylsulfonylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-13(18)16-10-9-14-5-7-15(8-6-14)21(19,20)17-11-3-2-4-12-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJHVYYYKRPGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanol](/img/structure/B5482544.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5482546.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5482547.png)

![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[4-(2-thienyl)butanoyl]-3-piperidinecarboxylic acid](/img/structure/B5482561.png)
![N-(2,3-dichlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5482570.png)

![2-ethoxy-6-iodo-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5482579.png)

![1,3-benzodioxol-5-yl[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]amine](/img/structure/B5482586.png)

![4-({3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5482610.png)
![3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5482616.png)
![3-{[(2-methoxyethyl)amino]sulfonyl}-5-pyridin-3-ylbenzoic acid](/img/structure/B5482620.png)
